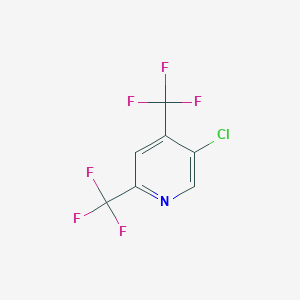

5-Chloro-2,4-bis(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H2ClF6N |

|---|---|

Molecular Weight |

249.54 g/mol |

IUPAC Name |

5-chloro-2,4-bis(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H2ClF6N/c8-4-2-15-5(7(12,13)14)1-3(4)6(9,10)11/h1-2H |

InChI Key |

SZOOHWYGFQZMJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2,4 Bis Trifluoromethyl Pyridine

Historical Context of Trifluoromethylpyridine Synthesis

The journey into trifluoromethylated aromatics began in 1898 when Swarts first reported the synthesis of benzotrifluoride (B45747) from benzotrichloride (B165768) using antimony trifluoride. nih.gov This foundational work was later adapted to liquid-phase reactions with hydrogen fluoride (B91410) in the 1930s. nih.gov It wasn't until 1947 that the first synthesis of a trifluoromethylpyridine (TFMP) was reported. nih.gov This process mirrored the benzotrifluoride synthesis, involving the chlorination and subsequent fluorination of picoline. nih.gov The distinct hydrophobic properties of TFMPs compared to their benzotrifluoride counterparts spurred further research into their synthesis to support the development of novel bioactive molecules. nih.gov

Development of Novel Synthetic Pathways for Bis(trifluoromethyl)pyridines

The increasing demand for TFMP derivatives, particularly those with multiple trifluoromethyl groups like 5-Chloro-2,4-bis(trifluoromethyl)pyridine, has led to the development of several key synthetic methodologies. nih.govjst.go.jp The primary industrial methods involve either chlorine/fluorine exchange reactions on trichloromethylpyridine intermediates or the construction of the pyridine (B92270) ring from building blocks already containing the trifluoromethyl group. nih.govresearchoutreach.orgjst.go.jp

Chlorine/Fluorine Exchange Strategies using Trichloromethylpyridine Intermediates

A prevalent industrial method for synthesizing trifluoromethylpyridines is the halogen exchange (HALEX) reaction, where trichloromethyl groups on a pyridine ring are converted to trifluoromethyl groups. nih.govgoogle.com This is typically achieved by reacting a (trichloromethyl)pyridine compound with a fluorinating agent like hydrogen fluoride (HF) or potassium fluoride (KF). google.comgoogle.com

For the synthesis of bis(trifluoromethyl)pyridines, a lutidine (dimethylpyridine) starting material is subjected to high-temperature, vapor-phase chlorination and fluorination. nih.govjst.go.jp This process can be conducted in a stepwise or simultaneous manner. In the stepwise vapor-phase approach, chlorination of the methyl groups is followed by fluorination. jst.go.jp A more direct route is the simultaneous vapor-phase reaction over a transition metal-based catalyst, such as iron fluoride, at temperatures exceeding 300°C. nih.govjst.go.jp This method allows for the synthesis of various chloro-bis(trifluoromethyl)pyridines in yields ranging from 60 to 80% by controlling the reaction conditions, such as the molar ratio of chlorine gas and the temperature. nih.govjst.go.jp

For instance, the reaction of 2,4-lutidine under these conditions can produce this compound among other chlorinated derivatives. nih.gov The degree of nuclear chlorination can be managed by adjusting the reaction parameters. nih.govjst.go.jp

Table 1: Synthesis of Chloro-bis(trifluoromethyl)pyridines from Lutidines

| Starting Material | Reaction Temperature (°C) | Major Product(s) | Yield (GC PA%) |

|---|---|---|---|

| 2,4-Lutidine | >300 | Chloro-bis(trifluoromethyl)pyridines | 60-80% |

| 2,6-Lutidine | >300 | Chloro-bis(trifluoromethyl)pyridines | 60-80% |

| 3,5-Lutidine | >300 | Chloro-bis(trifluoromethyl)pyridines | 60-80% |

Source: Adapted from research on vapor-phase chlorination/fluorination of lutidines. nih.govjst.go.jp

Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

An alternative to the halogen exchange method is the construction of the pyridine ring itself from smaller, readily available trifluoromethyl-containing building blocks. nih.govresearchoutreach.orgjst.go.jp This cyclocondensation approach offers a powerful way to control the substitution pattern on the final pyridine product. researchoutreach.org

Commonly employed building blocks include:

Ethyl 4,4,4-trifluoro-3-oxobutanoate

(E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Ethyl 2,2,2-trifluoroacetate

2,2,2-trifluoroacetyl chloride researchoutreach.orgjst.go.jp

These precursors are reacted with other components to assemble the pyridine ring. For example, the pyridone intermediate for the herbicide pyroxsulam (B39247) is synthesized via a Horner–Wadsworth–Emmons reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. nih.gov While specific examples leading directly to this compound via this method are less commonly detailed in general reviews, the strategy is a cornerstone for creating complex trifluoromethylated pyridines. nih.govresearchoutreach.org

Direct Introduction of Trifluoromethyl Groups via Active Species

Direct C-H trifluoromethylation of a pre-formed pyridine ring represents a more atom-economical approach. acs.orgresearchgate.netnih.gov This area of research has focused on generating active trifluoromethyl species that can react with the pyridine nucleus. Methods have been developed that utilize trifluoromethyl copper or involve the activation of the pyridine ring. nih.govjst.go.jp

One strategy involves the activation of pyridine as an N-methylpyridinium iodide salt, which is then treated with trifluoroacetic acid in the presence of silver carbonate to achieve regioselective trifluoromethylation. acs.orgresearchgate.netnih.gov Another approach uses hydrosilylation to activate the pyridine ring, followed by reaction with an electrophilic trifluoromethyl source like a Togni reagent. chemistryviews.org These methods provide pathways to introduce trifluoromethyl groups with high regioselectivity, although their application to produce the specific 2,4-bis(trifluoromethyl) substitution pattern requires careful selection of the starting pyridine derivative. acs.orgchemistryviews.org

Photochemical and Thermocatalytic Chlorination Approaches

Photochlorination, a reaction initiated by UV light, is a well-established industrial process for chlorinating C-H bonds. wikipedia.org This free-radical chain reaction involves the homolytic cleavage of chlorine gas. wikipedia.org While broadly used for producing chlorinated solvents like dichloromethane (B109758) and tetrachloromethane, its application in the synthesis of specific isomers of chlorinated trifluoromethylpyridines requires careful control of reaction conditions to manage selectivity. wikipedia.org The high reactivity can lead to multiple chlorination products. nih.gov

Thermocatalytic chlorination, often performed in the vapor phase at high temperatures over catalysts, is integral to the HALEX processes described in section 2.2.1. nih.govjst.go.jp This method is crucial for both the chlorination of the initial methyl groups of lutidines and the subsequent nuclear chlorination of the pyridine ring that can lead to compounds like this compound. nih.govjst.go.jp

Reductive Cyclization of O-Acyl Oximes for Fluorinated Pyridines

A modular approach to synthesizing fluorinated pyridines involves the reductive cyclization of oximes. acs.orgnih.gov An ammonium (B1175870) iodide-based system can promote the cleavage of the N-O bond in oximes, enabling a highly regioselective and chemoselective assembly of the pyridine ring. acs.orgnih.gov This method demonstrates broad functional group tolerance. acs.orgnih.gov While this specific methodology is highlighted for its novelty in forming the pyridine ring, its direct application to synthesize a complex structure like this compound would depend on the availability of suitably fluorinated starting materials for the cyclization.

Regioselective Synthesis of this compound

The regioselective synthesis of this compound is a complex undertaking that hinges on the precise introduction of three distinct substituents onto the pyridine ring. Achieving the desired 2,4,5-substitution pattern requires meticulous control over each synthetic step to prevent the formation of undesired isomers.

Precursor Design and Synthesis

The synthesis of complex fluorinated pyridines often begins with simpler, readily available precursors. For bis(trifluoromethyl)pyridines, a common and effective strategy involves the simultaneous vapor-phase chlorination and fluorination of lutidine (dimethylpyridine) isomers. nih.govresearchgate.net The selection of the specific lutidine isomer is the foundational element of precursor design, as the initial positions of the methyl groups direct the final placement of the trifluoromethyl groups.

For instance, the reaction of various lutidines at high temperatures in the presence of a halogen source can yield different isomers of chloro-bis(trifluoromethyl)pyridine. nih.govresearchgate.net The process typically involves a vapor-phase reaction where the lutidine precursor is passed through a reactor system, often containing distinct zones for different stages of the reaction. nih.gov

Key precursors for generating bis(trifluoromethyl)pyridine scaffolds include:

2,4-Lutidine

2,5-Lutidine

3,4-Lutidine

3,5-Lutidine

The synthesis of the target this compound would necessitate a precursor that, upon reaction, favors this specific substitution pattern. This often involves multi-step processes where chlorination and trifluoromethylation are carefully sequenced. An alternative approach involves starting with a pre-chlorinated picoline and then introducing the trifluoromethyl groups. For example, a (trichloromethyl)pyridine compound can be fluorinated using hydrogen fluoride (HF) under liquid phase conditions to produce the corresponding (trifluoromethyl)pyridine. google.comgoogleapis.com

Optimization of Reaction Conditions for Isomer Selectivity

Achieving high isomer selectivity is paramount and is heavily dependent on the optimization of reaction conditions, particularly temperature, pressure, and reaction time. In vapor-phase fluorination of lutidines, temperature control is a critical variable that influences the product distribution. nih.govresearchgate.net

The reaction is often carried out in a system with distinct temperature zones. For example, a catalyst fluidized bed (CFB) phase might be held at one temperature to facilitate the initial trifluoromethylation, while a subsequent empty phase at a different, often higher, temperature promotes nuclear chlorination. nih.govresearchgate.net By adjusting the temperatures in these zones, the yields of different chloro-bis(trifluoromethyl)pyridine isomers can be controlled.

| Precursor | CFB Phase Temp. (°C) | Empty Phase Temp. (°C) | bis(trifluoromethyl)pyridine Yield (GC PA%) | chloro-bis(trifluoromethyl)pyridine Yield (GC PA%) | dichloro-bis(trifluoromethyl)pyridine Yield (GC PA%) |

| 2,4-Lutidine | 420 | 420 | 5.8 | 78.8 | 13.0 |

| 2,5-Lutidine | 420 | 460 | 14.1 | 59.0 | 18.6 |

| 3,4-Lutidine | 420 | 400 | 9.0 | 60.0 | 16.0 |

| 3,5-Lutidine | 380 | 440 | 14.4 | 62.2 | 21.4 |

Table based on data from vapor-phase synthesis of various chloro-bis(trifluoromethyl)pyridine isomers. nih.govresearchgate.net

For liquid-phase fluorination of (trichloromethyl)pyridine precursors, reaction temperature is typically maintained between 150°C and 250°C. Temperatures below this range result in significantly slower reaction rates, while exceeding 250°C can lead to the decomposition of the starting materials and reduced yields. google.com The reaction is also conducted under superatmospheric pressure, ranging from 5 to 1200 psig, to maintain the reactants in the liquid phase and facilitate the reaction. google.com

Catalytic Systems for Controlled Halogenation and Fluorination

Catalysis is essential for achieving efficient and controlled halogenation and fluorination. Different catalytic systems are employed for vapor-phase and liquid-phase reactions.

In the simultaneous vapor-phase synthesis of fluorinated pyridines, transition metal-based catalysts are common. nih.gov Specifically, iron fluoride has been identified as an effective catalyst for these high-temperature reactions. nih.gov The catalyst is typically used in a fluidized bed reactor, which ensures excellent heat and mass transfer, contributing to consistent product quality. nih.gov

For liquid-phase fluorination of (trichloromethyl)pyridines to (trifluoromethyl)pyridines, metal halide catalysts are employed. google.comgoogleapis.com These catalysts facilitate the halogen exchange reaction between the C-Cl bonds of the trichloromethyl group and the fluorine from HF. google.com

Commonly Used Metal Halide Catalysts:

Anhydrous Ferric Chloride (FeCl₃)

Ferric Fluoride (FeF₃)

Stannic Chloride (SnCl₄)

The catalyst is typically used in amounts ranging from 0.5 to 10 mole percent based on the starting (trichloromethyl)pyridine. google.comgoogleapis.com

Modern methods for direct C-H fluorination of pyridines also highlight the use of specific reagents and catalysts for high regioselectivity. For instance, silver(II) fluoride (AgF₂) has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines. acs.orgorgsyn.org While not directly documented for the synthesis of this compound, these advanced catalytic systems represent the forefront of controlled fluorination chemistry.

Scalability and Process Intensification Studies in Fluorinated Pyridine Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including handling hazardous reagents like HF, managing reaction exotherms, and ensuring process safety and cost-effectiveness. The synthesis of fluorinated pyridines is an area where scalability and process intensification are actively studied. researchgate.net

The simultaneous vapor-phase chlorination/fluorination process using a fluidized-bed reactor is an example of a scalable industrial method. nih.gov This approach is advantageous because it combines multiple reaction steps into a single continuous process, which can reduce production costs and improve efficiency. nih.gov

Process intensification techniques, such as the use of continuous flow reactors, are gaining traction for pyridine synthesis. researchgate.net Continuous flow processing offers several advantages over traditional batch methods, including:

Enhanced Safety: Smaller reaction volumes minimize the risks associated with highly reactive or toxic reagents.

Improved Heat Transfer: Superior surface-area-to-volume ratios allow for better control of reaction temperatures.

Consistent Product Quality: Steady-state operation leads to more reproducible outcomes.

Facilitated Scale-up: Increasing production capacity can often be achieved by running the reactor for longer periods or by "numbering-up" (using multiple reactors in parallel).

Microwave-assisted flow synthesis has also been demonstrated as a powerful tool for accelerating pyridine synthesis, providing improvements in reaction kinetics and processing rates. researchgate.net Although specific studies on the large-scale synthesis of this compound are not widely published, these general principles and technologies in fluorinated pyridine synthesis are directly applicable to its potential industrial production. researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloro 2,4 Bis Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Core

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for highly electron-deficient aromatic systems like 5-Chloro-2,4-bis(trifluoromethyl)pyridine. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups that can delocalize the negative charge.

In the case of this compound, the trifluoromethyl groups at positions 2 and 4, along with the ring nitrogen, provide powerful stabilization for the Meisenheimer complex, thereby activating the ring for SNAr reactions.

The chlorine atom at the C-5 position is the designated leaving group in SNAr reactions for this molecule. Although the C-5 position is meta to the ring nitrogen, it is ortho and para to the two potent trifluoromethyl groups. This positioning is critical for reactivity. Nucleophilic attack at C-5 allows the resulting negative charge in the Meisenheimer intermediate to be effectively delocalized onto the adjacent trifluoromethyl group at C-4 and the ring nitrogen through resonance.

A variety of nucleophiles are capable of displacing the C-5 chlorine. Common nucleophiles and the expected products are detailed in the table below.

| Nucleophile | Reagent Example | Expected Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 5-Methoxy-2,4-bis(trifluoromethyl)pyridine |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-(Phenylthio)-2,4-bis(trifluoromethyl)pyridine |

| Amine | Ammonia (NH₃), Alkylamines | 5-Amino-2,4-bis(trifluoromethyl)pyridine |

| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 5-Hydroxy-2,4-bis(trifluoromethyl)pyridine |

The reaction conditions for these transformations typically involve polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures depending on the nucleophilicity of the attacking species.

The trifluoromethyl group (CF₃) is generally a very poor leaving group in SNAr reactions due to the high strength of the C-CF₃ bond and the instability of the hypothetical CF₃⁻ anion. Consequently, direct nucleophilic displacement of the trifluoromethyl groups at the C-2 or C-4 positions is not a typically observed reaction pathway under standard SNAr conditions. The reactivity is overwhelmingly directed towards the displacement of the more labile chlorine atom at the C-5 position.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, proceed via the attack of an electrophile on the electron-rich π-system of an aromatic ring. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. pearson.comyoutube.comwikipedia.org

The deactivating effect is severely compounded in this compound. The cumulative inductive and resonance effects of two trifluoromethyl groups and a chlorine atom make the pyridine nucleus exceptionally electron-poor and therefore highly resistant to electrophilic attack. rsc.org Standard EAS reactions are generally considered not feasible for this compound. Forcing conditions would likely lead to degradation of the molecule rather than substitution. Even for pyridine itself, such reactions require harsh conditions and give low yields. youtube.comwikipedia.org To achieve substitution, activation of the ring, for instance by N-oxidation, is often required, a strategy that may still be insufficient given the extreme deactivation by the other substituents in the target molecule. youtube.comwikipedia.org

Organometallic Transformations and Cross-Coupling Chemistry

The chlorine atom at the C-5 position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, significantly expanding the synthetic utility of the fluorinated pyridine scaffold.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgwiley.com This reaction is applicable to electron-deficient heteroaryl chlorides, making this compound a suitable substrate. The catalytic cycle generally involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wikipedia.org

A range of primary and secondary amines can be coupled using this methodology, often employing a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a specialized phosphine (B1218219) ligand.

Typical Reaction Parameters for Buchwald-Hartwig Amination:

| Component | Example | Purpose |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Catalyst precursor |

| Ligand | XPhos, RuPhos, BINAP | Stabilizes Pd, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Amine deprotonation |

| Solvent | Toluene, Dioxane | Reaction medium |

Similarly, palladium-catalyzed C-H arylation can be performed, though this typically involves coupling the aryl halide with another aromatic compound through activation of a C-H bond, a process that requires specific directing groups or substrates. beilstein-journals.org

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organic halide. organic-chemistry.orgwikipedia.org Chloro-substituted pyridines, particularly those that are electron-deficient, are competent electrophiles for this reaction, although they are generally less reactive than their bromo or iodo counterparts and may require more active catalytic systems. nih.gov

The C-5 chlorine atom of this compound can be effectively coupled with various aryl- or heteroaryl-boronic acids. This reaction provides a direct route to biaryl and heteroaryl-aryl structures containing the densely functionalized pyridine ring.

Key Components in Suzuki Coupling of Chloro-pyridines:

| Component | Example | Role in Reaction |

| Substrate | This compound | Electrophilic partner |

| Boron Reagent | Phenylboronic acid, Heteroarylboronic esters | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃, CsF, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane/Water, Toluene, DMF | Reaction medium |

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially when using less reactive aryl chlorides. nih.gov

Other Transition Metal-Mediated Couplings

While Suzuki and Sonogashira couplings are common, the reactivity of this compound can be extended to other important transition metal-catalyzed cross-coupling reactions, such as those developed by Heck, Stille, Negishi, and Buchwald-Hartwig. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

The general applicability of these couplings to this compound is influenced by the C-Cl bond's strength and the electron-poor nature of the pyridine ring. Generally, aryl chlorides are less reactive than the corresponding bromides or iodides in palladium-catalyzed cycles, often requiring more specialized catalyst systems with electron-rich, bulky phosphine ligands to facilitate the challenging oxidative addition step. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org

Heck Reaction: The Heck reaction, involving the coupling of an aryl halide with an alkene, could potentially be applied to this compound. wikipedia.org A successful reaction would yield a 5-alkenyl-2,4-bis(trifluoromethyl)pyridine. The typical catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, migratory insertion of the alkene, and subsequent β-hydride elimination. wikipedia.org Given the substrate is an aryl chloride, catalysts such as those based on palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) with specialized phosphine ligands and a strong base would likely be necessary to achieve reasonable yields. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wikipedia.org The reaction of this compound with an organostannane (R-SnBu₃) in the presence of a palladium catalyst would produce the corresponding 5-substituted derivative. The Stille reaction is known for its tolerance of a wide array of functional groups, and its mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling: The Negishi coupling employs organozinc reagents, which are generally more reactive than their organotin or organoboron counterparts. wikipedia.orgorganic-chemistry.org This increased reactivity could be advantageous for the coupling of a less reactive aryl chloride like the title compound. The reaction allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org A typical Negishi coupling would involve reacting this compound with an organozinc halide (R-ZnX) catalyzed by a palladium or nickel complex. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines from aryl halides. wikipedia.org Applying this methodology to this compound would involve its reaction with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This would provide access to a range of 5-amino-2,4-bis(trifluoromethyl)pyridine derivatives. The development of specialized ligands by Buchwald and Hartwig has greatly expanded the scope of this reaction to include aryl chlorides. wikipedia.orgorganic-chemistry.org

The following table summarizes the potential outcomes and general conditions for these couplings, based on established methodologies for other aryl chlorides.

| Coupling Reaction | Coupling Partner | Potential Product | General Catalyst System |

| Heck | Alkene (R-CH=CH₂) | 5-Alkenyl-2,4-bis(trifluoromethyl)pyridine | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., P(o-tol)₃, XPhos) |

| Stille | Organostannane (R-SnBu₃) | 5-Substituted-2,4-bis(trifluoromethyl)pyridine | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with additives like CuI |

| Negishi | Organozinc (R-ZnX) | 5-Substituted-2,4-bis(trifluoromethyl)pyridine | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Ni(acac)₂ with phosphine ligands |

| Buchwald-Hartwig | Amine (R¹R²NH) | 5-Amino-2,4-bis(trifluoromethyl)pyridine | Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) |

This table is illustrative and specific conditions would require experimental optimization.

Functional Group Interconversions Involving Trifluoromethyl Moieties

The trifluoromethyl (CF₃) group is notoriously stable and generally resistant to chemical transformation due to the high strength of the carbon-fluorine bond. nih.gov Functional group interconversions involving the CF₃ groups on the this compound ring are therefore challenging and not commonly reported.

Reactions such as the hydrolysis of a CF₃ group to a carboxylic acid (–COOH) typically require extremely harsh conditions, for instance, heating in concentrated sulfuric acid, which are often incompatible with other functional groups on the molecule. The electron-deficient nature of the pyridine ring in the title compound would further disfavor reactions that proceed through cationic intermediates at the benzylic-like position.

Similarly, the reduction of a CF₃ group is a difficult process. While some methods exist for the partial or full reduction of CF₃ groups on certain aromatic systems, they often require specific reagents and are not broadly applicable.

Due to this inherent stability, the CF₃ groups in this compound are best regarded as robust, spectator functional groups that modulate the electronic properties and reactivity of the pyridine ring, rather than participating directly in transformations under typical synthetic conditions. Their primary role is to activate the C-5 position for other reactions. nih.gov

Chemo- and Regioselectivity Studies of Derivative Formation

The reactivity of this compound is dominated by the electronic activation provided by the two trifluoromethyl groups. These groups exert strong -I (inductive) and -M (mesomeric) effects, significantly reducing the electron density of the pyridine ring. This activation is most pronounced at the positions ortho and para to the CF₃ groups.

Regioselectivity: In this compound, the chlorine atom is located at the C-5 position. The CF₃ group at C-4 strongly activates the C-5 position for nucleophilic aromatic substitution (SₙAr) through resonance stabilization of the Meisenheimer intermediate. The CF₃ group at C-2 provides additional inductive activation. The C-3 and C-6 positions bear hydrogen atoms and are not activated towards substitution. Consequently, nucleophilic attack is highly regioselective and occurs exclusively at the C-5 position, leading to the displacement of the chloride ion. This is a classic example of SₙAr on an electron-deficient heteroaromatic system.

Chemoselectivity: The primary question of chemoselectivity involves the competition between nucleophilic attack at the C-5 carbon versus potential interactions with the CF₃ groups. As discussed in section 3.4, the C-F bonds are exceptionally strong, and the CF₃ groups are not electrophilic at the carbon center. Therefore, a wide range of common nucleophiles (amines, alkoxides, thiolates) will selectively react at the C-5 position without affecting the trifluoromethyl moieties.

Studies on analogous systems, such as 5-chloro-2,4,6-trifluoropyrimidine, confirm that nucleophilic substitution occurs preferentially at the positions activated by the electron-withdrawing groups. nih.gov In reactions of this pyrimidine (B1678525) with various amines, substitution occurs regioselectively at the C-4 and C-6 positions, which are para and ortho to the ring nitrogens and activated by the adjacent fluorine atoms. nih.gov By analogy, the C-5 position of this compound, being adjacent (ortho) to the C-4 CF₃ group, is the unequivocal site of reaction.

The predictable outcome of these reactions makes this compound a useful building block for introducing the 2,4-bis(trifluoromethyl)pyridin-5-yl moiety into more complex molecules.

The following table illustrates the expected regioselective formation of derivatives from the reaction with various nucleophiles.

| Nucleophile | Reagent Example | Product | Reaction Type |

| Amine | R¹R²NH | 5-(R¹R²-amino)-2,4-bis(trifluoromethyl)pyridine | SₙAr |

| Alkoxide | RONa | 5-(R-oxy)-2,4-bis(trifluoromethyl)pyridine | SₙAr |

| Thiolate | RSNa | 5-(R-thio)-2,4-bis(trifluoromethyl)pyridine | SₙAr |

| Cyanide | NaCN | 5-Cyano-2,4-bis(trifluoromethyl)pyridine | SₙAr |

Mechanistic Investigations into Reactions Involving 5 Chloro 2,4 Bis Trifluoromethyl Pyridine

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 Chloro 2,4 Bis Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For fluorinated pyridines, ¹H, ¹³C, and ¹⁹F NMR are particularly crucial.

¹H NMR Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-Chloro-2,4-bis(trifluoromethyl)pyridine, the pyridine (B92270) ring contains two protons. Their chemical shifts are significantly influenced by the electron-withdrawing effects of the chlorine atom and the two trifluoromethyl groups.

For a derivative such as 2-Chloro-4-(trifluoromethyl)pyridine , the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a doublet at approximately 8.60 ppm, a singlet at around 7.58 ppm, and another doublet near 7.46 ppm. rsc.org The multiplicity of these signals (singlets, doublets, etc.) arises from spin-spin coupling between neighboring protons, providing valuable information about their relative positions.

Table 1: Representative ¹H NMR Data for Chloro-Trifluoromethyl-Pyridine Derivatives

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 2-Chloro-4-(trifluoromethyl)pyridine | CDCl₃ | 8.60 (d), 7.58 (s), 7.46 (d) rsc.org |

| 5-bromo-2-chloro-4-(trifluoromethyl)pyridine | - | Spectral data available chemicalbook.com |

Note: Specific coupling constants (J values) are crucial for detailed structural assignment but are not detailed here.

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. The chemical shifts of the carbon atoms in the pyridine ring of this compound are influenced by the attached substituents. The carbon atoms bonded to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms.

For the related compound 2-Chloro-5-(trifluoromethyl)pyridine , a ¹³C NMR spectrum is available, which aids in understanding the influence of these substituents on the carbon chemical shifts. chemicalbook.com Similarly, for 2-Chloro-6-(trifluoromethyl)pyridine , the ¹³C NMR data is also accessible.

Table 2: Representative ¹³C NMR Data for Chloro-Trifluoromethyl-Pyridine Derivatives

| Compound | Key Feature |

|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Spectrum available chemicalbook.com |

| 2-Chloro-6-(trifluoromethyl)pyridine | Spectrum available |

The quartet splitting pattern and the large coupling constant for the trifluoromethyl carbon are characteristic features in the ¹³C NMR spectra of such compounds.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals would be expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent trifluoromethyl groups at the C2 and C4 positions. The chemical shifts of these signals provide information about the electronic environment of each CF₃ group.

In the case of 2-(Trifluoromethyl)pyridine , the ¹⁹F NMR spectrum shows a signal corresponding to the CF₃ group. spectrabase.com For a related pyrimidine (B1678525), 5-chloro-2-(trifluoromethyl)pyrimidine , the ¹⁹F NMR spectrum in CDCl₃ displays a singlet at -70.04 ppm. rsc.org

Table 3: Representative ¹⁹F NMR Data for Trifluoromethylated Heterocycles

| Compound | Solvent | Chemical Shift (ppm) |

|---|---|---|

| 2-(Trifluoromethyl)pyridine | - | Spectrum available spectrabase.com |

| 5-chloro-2-(trifluoromethyl)pyrimidine | CDCl₃ | -70.04 (s) rsc.org |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei, which is invaluable for unambiguously assigning complex molecular structures.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks between the two coupled protons on the pyridine ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) / HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring.

¹⁹F-¹³C HMBC: This experiment can be used to confirm the attachment of the trifluoromethyl groups to the pyridine ring by observing correlations between the fluorine atoms and the ring carbons.

While specific 2D NMR data for this compound is not available, the application of these standard techniques would be a routine and essential part of its structural confirmation. The use of fluorine-detected 2D NMR experiments can be particularly advantageous for characterizing highly fluorinated compounds. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₂ClF₆N), the theoretical exact mass can be calculated with high precision.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a single chlorine atom in the molecule. For instance, the mass spectrum of the related 2-Chloro-4-trifluoromethylpyridine is available for review. nist.gov

HRMS data for a related compound, 5-chloro-2-(trifluoromethyl)pyrimidine , shows a calculated mass of 181.9859 and a found mass of 181.9858, demonstrating the high accuracy of this technique. rsc.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-4-(trifluoromethyl)pyridine |

| 5-bromo-2-chloro-4-(trifluoromethyl)pyridine |

| 2,5-Dichloro-4-(trifluoromethyl)pyridine |

| 2-Chloro-5-(trifluoromethyl)pyridine |

| 2-Chloro-6-(trifluoromethyl)pyridine |

| 5-chloro-2-(trifluoromethyl)pyrimidine |

| 2-(Trifluoromethyl)pyridine |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and indispensable tool for the separation, identification, and quantification of this compound and its derivatives within complex matrices. researchgate.net This technique synergistically combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov

In a typical LC-MS workflow, the sample mixture is first introduced into a liquid chromatograph. The separation is achieved on a chromatographic column, often a reversed-phase column such as a Hypersil BDS C-18, where compounds are partitioned between the stationary phase and a mobile phase. rasayanjournal.co.in The composition of the mobile phase, which might consist of a mixture of aqueous buffers (e.g., 0.01M Ammonium (B1175870) acetate) and organic solvents (e.g., acetonitrile (B52724) and methanol), is often varied over time in a gradient elution to effectively separate analytes with a wide range of polarities. rasayanjournal.co.in

Following chromatographic separation, the eluent is directed into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique that generates gas-phase ions from the liquid-phase analytes. rasayanjournal.co.in These ions are then guided into the mass analyzer of the mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). nih.gov For enhanced specificity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized. rasayanjournal.co.in In this approach, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a unique fragmentation pattern that serves as a structural fingerprint for the compound of interest.

The application of LC-MS is particularly advantageous for the analysis of derivatives of this compound that may be present in complex sample matrices, such as in the analysis of process-related impurities in pharmaceutical manufacturing. rasayanjournal.co.in The high sensitivity of modern LC-MS systems allows for the detection and quantification of trace-level impurities, which is crucial for quality control and regulatory compliance.

Table 1: Representative LC-MS Parameters for the Analysis of Pyridine Derivatives

| Parameter | Typical Setting |

| Chromatographic Column | Hypersil BDS C-18 (150 x 4.6 mm, 5µm) |

| Mobile Phase | Buffer (0.01M Ammonium acetate), Acetonitrile, and Methanol |

| Flow Rate | 0.8 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 4500 V |

| Detection Mode | Selective Ion Monitoring (SIM) or Full Scan |

This table presents a generalized set of parameters and may require optimization for specific applications.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, provides valuable information regarding the functional groups and molecular vibrations within this compound and its derivatives.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies corresponding to its vibrational modes. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹), which serves as a unique molecular fingerprint.

For this compound, the IR spectrum is characterized by absorption bands corresponding to the vibrations of the pyridine ring, the C-Cl bond, and the C-F bonds of the trifluoromethyl groups. The C-F stretching vibrations typically appear as strong and characteristic bands in the region of 1100-1350 cm⁻¹. The C-Cl stretching vibration is expected to be observed in the lower frequency region, generally between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are typically found above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

The analysis of IR spectra can be enhanced by comparing the experimental spectrum with reference spectra from databases, such as the Aldrich FT-IR Collection. thermofisher.com This comparison can aid in the confirmation of the compound's identity and the detection of any impurities.

Table 2: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-F (in CF₃) | Stretching | 1100 - 1350 |

| C-Cl | Stretching | 600 - 800 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1600 |

| Aromatic C-H | Stretching | > 3000 |

These are general ranges and the exact positions of the peaks can be influenced by the molecular environment.

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations of a sample. It is based on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. This often results in different vibrational modes being active in Raman versus IR spectroscopy, providing a more complete picture of the molecule's vibrational structure.

For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridine ring and the trifluoromethyl groups, which may be weak or absent in the IR spectrum. The analysis of Raman spectra, often in conjunction with theoretical calculations using methods like Density Functional Theory (DFT), can provide detailed assignments of the observed vibrational frequencies. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing a beam of X-rays onto a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, the electron density distribution within the crystal can be calculated, which in turn reveals the exact positions of the atoms, bond lengths, and bond angles.

For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides unambiguous structural confirmation. mdpi.com This is invaluable for verifying the connectivity of atoms, determining the stereochemistry, and understanding intermolecular interactions in the solid state. The resulting crystal structure provides a wealth of information that can be used to rationalize the physical and chemical properties of the compound.

The process of obtaining a crystal structure involves growing a suitable single crystal, mounting it on a diffractometer, collecting the diffraction data, solving the structure using computational methods, and refining the structural model. mdpi.com The quality of the final structure is assessed by parameters such as the R-factor.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This information is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

For this compound (C₇H₂ClF₆N), the theoretical elemental composition can be calculated from its molecular formula. Experimental elemental analysis is performed by combusting a small, precisely weighed sample of the compound. The combustion products (CO₂, H₂O, N₂, etc.) are collected and quantified, allowing for the calculation of the mass percentages of each element in the original sample.

The experimentally determined elemental composition is then compared to the theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the purity and proposed empirical formula of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₂ClF₆N)

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 33.42 |

| Hydrogen | H | 1.01 | 0.80 |

| Chlorine | Cl | 35.45 | 14.10 |

| Fluorine | F | 19.00 | 45.31 |

| Nitrogen | N | 14.01 | 5.57 |

| Total | 100.00 |

The values in this table are calculated based on the molecular formula and atomic weights of the constituent elements.

Computational Chemistry and Theoretical Modeling of 5 Chloro 2,4 Bis Trifluoromethyl Pyridine

Molecular Dynamics SimulationsMolecular dynamics simulations, which are used to study the physical movements of atoms and molecules over time, have not been reported for 5-Chloro-2,4-bis(trifluoromethyl)pyridine.

The absence of this specific computational data highlights a gap in the current research landscape and suggests an opportunity for future theoretical studies. Such research would be valuable in complementing experimental findings and providing a deeper understanding of the structure-property relationships of this and other complex halogenated pyridine (B92270) derivatives.

Structure-Activity Relationship (SAR) Studies based on Computational Parameters

The exploration of the structure-activity relationships (SAR) of this compound and its analogs is significantly enhanced through the application of computational chemistry and theoretical modeling. These in silico approaches provide valuable insights into how the distinct structural and electronic features of these molecules, conferred by the chloro and trifluoromethyl substituents, influence their biological activity. While specific quantitative structure-activity relationship (QSAR) studies exclusively focused on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from computational studies on structurally related trifluoromethylpyridine derivatives, particularly those with demonstrated insecticidal or herbicidal properties.

Computational SAR studies on analogous compounds indicate that the biological activity is intricately linked to the spatial distribution of steric bulk and the electronic properties of the substituents on the pyridine ring. The chloro and trifluoromethyl groups are known to exert strong electronic and steric effects, which are pivotal in determining the molecule's interaction with biological targets.

A notable example can be found in the three-dimensional quantitative structure-activity relationship (3D-QSAR) studies of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole (B1194373) moiety, which have been investigated for their insecticidal activity. nih.govrsc.org These studies employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the molecular properties of these compounds with their biological efficacy. The resulting models, which demonstrated good predictive capabilities, revealed that both steric and electrostatic fields are crucial for activity. nih.govrsc.org

The CoMFA and CoMSIA contour maps from these studies provide a visual representation of the SAR, highlighting regions where modifications to the molecule are likely to enhance or diminish its biological activity. For instance, these models have shown that the presence of electron-withdrawing groups, such as the trifluoromethyl group, in specific positions can be advantageous for insecticidal activity. nih.govrsc.org

The following interactive data table summarizes the general findings from CoMFA and CoMSIA studies on analogous trifluoromethylpyridine derivatives, which can be extrapolated to understand the potential SAR of this compound.

| Computational Model | Field | Favorable Influence on Activity | Unfavorable Influence on Activity |

|---|---|---|---|

| CoMFA | Steric | Bulky substituents in specific regions, suggesting the potential for favorable steric interactions with a target receptor. | Bulky substituents in other areas, indicating potential steric hindrance that could prevent optimal binding. |

| CoMFA | Electrostatic | Regions where electropositive potential is favorable, suggesting interactions with electron-rich residues in a binding pocket. | Regions where electronegative potential is favorable, indicating the importance of interactions with electron-deficient residues. |

| CoMSIA | Steric | Similar to CoMFA, highlights areas where steric bulk is beneficial. | Identifies regions where steric bulk is detrimental to activity. |

| CoMSIA | Electrostatic | Pinpoints areas where positive charge enhances activity. | Highlights regions where negative charge is preferred for higher activity. |

| CoMSIA | Hydrophobic | Identifies regions where hydrophobic character is favorable for activity, suggesting the importance of hydrophobic interactions. | Highlights areas where hydrophilic properties are preferred. |

| CoMSIA | H-bond Donor | Indicates regions where hydrogen bond donating groups would be beneficial for interaction with a target. | Areas where hydrogen bond donors are disfavored. |

| CoMSIA | H-bond Acceptor | Highlights locations where hydrogen bond accepting groups would enhance activity. | Regions where hydrogen bond acceptors are detrimental. |

Furthermore, molecular docking studies on related compounds, such as α-trifluoroanisole derivatives containing a phenylpyridine moiety with herbicidal activity, have provided insights into the binding mechanisms at a molecular level. nih.gov These studies have shown that the introduction of a 3-chloro-5-trifluoromethylpyridine group can be beneficial for forming stable interactions with the target enzyme, in this case, protoporphyrinogen (B1215707) oxidase (PPO). nih.gov The docking results suggest that the chloro and trifluoromethyl groups can participate in crucial interactions within the enzyme's active site, thereby contributing to the compound's inhibitory activity. nih.gov

The detailed research findings from these computational studies on analogous compounds underscore the significance of the substitution pattern on the pyridine ring. The electron-withdrawing nature of both the chloro and trifluoromethyl groups in this compound would significantly influence the electron density of the pyridine ring, which is a key factor in its interaction with biological macromolecules. The steric bulk and specific positioning of these groups are also critical for achieving a complementary fit within a receptor's binding pocket.

Applications and Synthetic Utility of 5 Chloro 2,4 Bis Trifluoromethyl Pyridine As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Fluorinated Heterocycles

5-Chloro-2,4-bis(trifluoromethyl)pyridine serves as a critical building block for the synthesis of more complex fluorinated heterocyclic systems. The chlorine atom at the 5-position is a versatile handle that can be readily displaced or participate in cross-coupling reactions to introduce new substituents or build fused ring systems.

The pyridine (B92270) ring, rendered electron-deficient by the two trifluoromethyl groups, is highly activated towards nucleophilic aromatic substitution (SₙAr). wikipedia.orgquimicaorganica.org This allows the chlorine atom to be substituted by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a library of functionalized 2,4-bis(trifluoromethyl)pyridine (B3037170) derivatives. Such reactions are fundamental in medicinal and agrochemical research for creating new biologically active compounds. nih.gov

Furthermore, the chloro-substituent enables participation in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orgnih.gov Reactions such as the Suzuki, Stille, and Buchwald-Hartwig couplings can be employed to link the 5-position of the pyridine core to various aryl, heteroaryl, or alkyl groups. researchgate.netnih.govacs.org This strategy is instrumental in constructing complex poly-aromatic and heterocyclic structures that are otherwise difficult to access. For instance, coupling with organoboron reagents (Suzuki reaction) or organotin reagents (Stille reaction) provides a direct route to novel biaryl and hetero-biaryl compounds containing the electron-poor bis(trifluoromethyl)pyridine core.

A summary of potential synthetic transformations for creating complex heterocycles from this compound is presented below.

| Reaction Type | Reagents/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution (SₙAr) | Amines (R₂NH), Alcohols (ROH), Thiols (RSH) | 5-Amino-, 5-Alkoxy-, or 5-Thio- substituted pyridines |

| Suzuki Coupling | Arylboronic acids, Pd catalyst, Base | 5-Aryl-2,4-bis(trifluoromethyl)pyridines |

| Stille Coupling | Organostannanes, Pd catalyst | 5-Aryl- or 5-Alkenyl-2,4-bis(trifluoromethyl)pyridines |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | N-Aryl or N-Alkyl-2,4-bis(trifluoromethyl)pyridin-5-amines |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, Base | 5-Alkynyl-2,4-bis(trifluoromethyl)pyridines |

Derivatization for Ligand Design in Catalysis

The 2,4-bis(trifluoromethyl)pyridine scaffold is an attractive core for the design of specialized ligands used in transition-metal catalysis. The electronic properties of the ligand, which are critical for tuning the catalytic activity of the metal center, can be precisely modulated by the powerful electron-withdrawing CF₃ groups. The presence of the chlorine atom at the 5-position of this compound provides a convenient attachment point for building more complex ligand architectures.

A primary strategy involves using the chloro-substituent in cross-coupling reactions to synthesize bipyridine-type ligands. For example, Ullmann coupling or Suzuki coupling reactions can be used to dimerize the pyridine unit, leading to the formation of novel bis(trifluoromethyl)-substituted bipyridines. nih.govossila.com These fluorinated bipyridine ligands are valuable in coordination chemistry and catalysis, as the trifluoromethyl groups can enhance the stability and catalytic performance of the corresponding metal complexes. ossila.com

Another approach is the synthesis of pyridine-oxazoline (PyOx) type ligands, which are widely recognized for their effectiveness in asymmetric catalysis. nih.gov By using this compound as a precursor, the chloro group can be converted into other functional groups, such as a nitrile or an ester, which can then be cyclized with chiral amino alcohols to form the oxazoline (B21484) ring. The resulting fluorinated PyOx ligands can be used to create chiral catalysts for a variety of enantioselective transformations.

| Ligand Type | Synthetic Strategy from this compound | Potential Catalytic Application |

| Bipyridine Ligands | Ullmann or Suzuki cross-coupling | Photocatalysis, C-H functionalization |

| Pyridine-Phosphine Ligands | Palladium-catalyzed C-P coupling | Cross-coupling reactions |

| Pyridine-Oxazoline (PyOx) Ligands | Multi-step conversion of the chloro group followed by cyclization | Asymmetric synthesis |

Precursor for Advanced Functional Materials

The unique combination of a halogenated site for polymerization and the presence of multiple fluorine atoms makes this compound an excellent precursor for advanced functional materials. The incorporation of highly fluorinated moieties into polymers and organic electronic materials can lead to significant enhancements in thermal stability, chemical resistance, and electronic properties. nih.govresearchgate.net

In polymer chemistry, this compound can be used as a monomer or a functionalizing agent. The chlorine atom can be used as a reactive site in polycondensation or cross-coupling polymerization reactions to incorporate the rigid, electron-deficient pyridine unit into the backbone of high-performance polymers such as polyimides, polybenzimidazoles, or poly(arylene ether)s. nih.govresearchgate.netbenicewiczgroup.com The resulting polymers are expected to exhibit high glass transition temperatures, excellent thermal stability, and low dielectric constants, making them suitable for applications in microelectronics and aerospace industries.

In the field of organic electronics, derivatives of 2,4-bis(trifluoromethyl)pyridine are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring makes these compounds suitable for use as hole-transporting or electron-transporting materials. nih.govrsc.org The chlorine atom can be replaced through cross-coupling reactions to attach other functional units, such as pyrene (B120774) or carbazole, to tune the material's HOMO/LUMO energy levels and enhance device performance. nih.govacs.org

| Material Class | Role of this compound | Enhanced Properties | Potential Application |

| High-Performance Polymers | Monomer in polycondensation reactions | Thermal stability, low dielectric constant | Microelectronics, aerospace coatings |

| Organic Electronics (OLEDs) | Precursor for hole-transport or electron-transport materials | Charge carrier mobility, thermal stability | Display and lighting technology |

| Fluorinated Coatings | Functional additive | Hydrophobicity, chemical resistance | Protective surfaces |

Contribution to the Development of Chemical Probes

Chemical probes are essential tools for studying biological systems, and fluorinated molecules have emerged as particularly valuable in this area. nih.gov The unique properties of the fluorine atom can be exploited for applications in bioimaging and as reporters in binding assays. The 2,4-bis(trifluoromethyl)pyridine moiety is an excellent candidate for inclusion in chemical probes, particularly for ¹⁹F NMR-based screening and imaging, as the two CF₃ groups provide a strong and clear NMR signal. rsc.org

This compound can be readily derivatized to create targeted chemical probes. The chlorine atom serves as a convenient point of attachment for linking the fluorinated pyridine core to a biologically active molecule, a peptide, or another signaling moiety. nih.govmdpi.com This can be achieved through nucleophilic substitution or cross-coupling reactions, allowing for the modular assembly of complex probe architectures. The resulting probes can be used to monitor biological processes, identify protein-ligand interactions, or for in vivo imaging.

| Probe Type | Synthetic Utility of the Compound | Key Features |

| ¹⁹F NMR Probes | Core scaffold providing a strong ¹⁹F signal | High sensitivity, no background signal in biological systems |

| Fluorescent Probes | Precursor for attaching fluorophores or chromophores | Tunable photophysical properties |

| Targeted Probes | Linker for conjugation to biomolecules | Specificity for biological targets |

Use in Building Blocks for Pyridinium (B92312) Compounds

The quaternization of the nitrogen atom in a pyridine ring transforms it into a positively charged pyridinium salt. nih.gov These compounds have applications as ionic liquids, phase-transfer catalysts, and electroactive materials. However, the reactivity of the pyridine nitrogen is highly dependent on the electronic nature of the substituents on the ring.

In the case of this compound, the pyridine nitrogen is extremely electron-deficient due to the strong inductive effect of the two trifluoromethyl groups. This significantly reduces its nucleophilicity, making quaternization with standard alkylating agents like alkyl iodides or bromides very challenging. To overcome this deactivation, highly reactive electrophiles such as alkyl triflates (e.g., methyl triflate) are typically required to achieve N-alkylation.

The resulting N-alkyl-5-chloro-2,4-bis(trifluoromethyl)pyridinium salts are highly electron-accepting species. This property makes them potentially useful as components in charge-transfer complexes or as redox-active materials in electronic devices. The enhanced π-electron delocalization upon quaternization can also lead to interesting photophysical properties, suggesting potential applications in sensors or optical materials. nih.gov

| Reactant | Reaction | Product | Potential Application |

| This compound | Quaternization with a strong alkylating agent (e.g., Alkyl triflate) | N-Alkyl-5-chloro-2,4-bis(trifluoromethyl)pyridinium salt | Ionic liquids, redox-active materials, phase-transfer catalysts |

Concluding Remarks and Future Research Perspectives on 5 Chloro 2,4 Bis Trifluoromethyl Pyridine

Summary of Key Research Findings

Research into trifluoromethylpyridines (TFMPs) has been extensive, leading to their successful incorporation into a variety of commercial products, particularly in the agrochemical and pharmaceutical sectors. nih.govresearchgate.net The introduction of trifluoromethyl groups can significantly enhance the biological activity and physicochemical properties of a molecule. nbinno.com

While specific research focusing exclusively on 5-Chloro-2,4-bis(trifluoromethyl)pyridine is not extensively documented in publicly available literature, key findings for the broader class of chloro-bis(trifluoromethyl)pyridines provide a foundational understanding. A notable synthetic advancement is the preparation of novel compounds with two trifluoromethyl groups, such as chloro-bis(trifluoromethyl)pyridine, which can be synthesized from lutidine precursors with yields ranging from 60 to 80%. nih.gov This synthetic route represents a significant step towards accessing this class of highly fluorinated pyridines.

The reactivity of the pyridine (B92270) ring is heavily influenced by the presence of strongly electron-withdrawing trifluoromethyl groups. This electronic feature makes the pyridine core susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of these molecules. nih.gov The chlorine atom on the ring presents a handle for further chemical transformations, allowing for the introduction of diverse functionalities.

The general synthetic strategies for TFMPs primarily involve two main approaches: the chlorine/fluorine exchange using trichloromethylpyridine precursors and the construction of the pyridine ring from a trifluoromethyl-containing building block. researchoutreach.orgjst.go.jp These methods have been instrumental in the large-scale production of various TFMP isomers that serve as key intermediates in the synthesis of numerous commercial products. nih.gov

Unaddressed Research Questions and Challenges

Despite the progress in the broader field of TFMP chemistry, there remain significant gaps in the specific knowledge base for this compound. A primary challenge is the lack of detailed studies on its specific synthesis, reactivity, and potential applications. This represents a significant unaddressed research area.

Key unaddressed questions and challenges include:

Optimized Synthesis: While the synthesis of chloro-bis(trifluoromethyl)pyridines from lutidines has been reported, specific conditions and yields for the 5-chloro-2,4-bis(trifluoromethyl) isomer are not well-documented. nih.gov Research into optimizing the regioselectivity of the synthesis to favor this particular isomer is needed.

Reactivity and Functionalization: A thorough investigation of the reactivity of this compound is lacking. Understanding the regioselectivity of nucleophilic substitution at the chlorine-bearing carbon versus other positions on the pyridine ring is crucial for its use as a synthetic intermediate.

Biological Activity Screening: There is a notable absence of studies on the biological activity of this compound. Given the established biological importance of other TFMP isomers in agrochemicals and pharmaceuticals, screening this compound for potential herbicidal, insecticidal, fungicidal, or therapeutic properties is a logical next step. nih.govresearchgate.netresearchoutreach.org

Physicochemical Properties: Detailed characterization of the physicochemical properties of this compound, such as its solubility, stability, and electronic properties, is necessary to predict its behavior in various applications and to guide further research.

Spectroscopic Database: Comprehensive spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not readily available in public databases, which hinders its identification and characterization in research settings.

Emerging Trends in Polyfluorinated Pyridine Chemistry

The broader field of polyfluorinated pyridine chemistry is continually evolving, with several emerging trends that could significantly impact the future study of this compound.

One major trend is the development of more efficient and selective methods for the synthesis of highly substituted pyridines. This includes the use of advanced catalytic systems and novel synthetic methodologies to control the regiochemistry of substitution on the pyridine ring.

Another significant trend is the increasing interest in the unique properties imparted by multiple fluorine-containing substituents. Researchers are exploring how the interplay between different fluorinated groups on an aromatic ring can be used to fine-tune the electronic, steric, and pharmacokinetic properties of molecules. This is particularly relevant for compounds like this compound, where the combined effects of two trifluoromethyl groups and a chlorine atom could lead to novel and desirable characteristics.

Furthermore, there is a growing emphasis on the application of computational and theoretical chemistry to predict the properties and reactivity of novel fluorinated compounds. These in silico methods can guide synthetic efforts and help to prioritize compounds for biological screening, potentially accelerating the discovery of new applications for molecules like this compound.

Potential Avenues for Future Academic Exploration and Innovation

The existing knowledge gaps and emerging trends in polyfluorinated pyridine chemistry point to several promising avenues for future academic exploration and innovation centered on this compound.

As a Versatile Building Block: A primary area of exploration is the use of this compound as a versatile building block in organic synthesis. Its trifluoromethyl groups can confer desirable properties such as metabolic stability and increased lipophilicity to target molecules. nbinno.com The chlorine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of substituents, enabling the synthesis of novel compound libraries for drug discovery and materials science.

Agrochemical Discovery: Given that numerous chlorinated TFMPs are key intermediates for herbicides, insecticides, and fungicides, a systematic investigation into the potential of this compound and its derivatives in agrochemical applications is warranted. nih.govresearchgate.netresearchoutreach.org Its unique substitution pattern may lead to the discovery of new active ingredients with novel modes of action or improved efficacy.

Medicinal Chemistry: The trifluoromethylpyridine scaffold is present in several pharmaceuticals. nih.gov Future research could explore the incorporation of the 5-chloro-2,4-bis(trifluoromethyl)phenyl moiety into new drug candidates. The high degree of fluorination could enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Materials Science: Highly fluorinated aromatic compounds are known for their unique electronic properties and thermal stability. Investigating the potential of this compound as a component in advanced materials, such as liquid crystals, polymers, or organic electronics, could open up new and exciting applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-2,4-bis(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via halogen exchange or catalytic chlorination of trifluoromethyl-substituted pyridines. For example, β-picoline derivatives undergo high-temperature vapor-phase chlorination with chlorine gas, where temperature (200–400°C) and catalyst selection (e.g., FeCl₃) critically affect regioselectivity and byproduct formation . Continuous flow processes (e.g., automated temperature/pressure control) are recommended to enhance reproducibility and purity, as demonstrated in thiazolo-pyridine synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is essential for distinguishing trifluoromethyl groups (δ ≈ -60 to -70 ppm). ¹H NMR identifies aromatic protons (δ 8.5–9.0 ppm for pyridine protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₃ClF₆N, MW 263.55) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction resolves substituent positions and confirms regiochemistry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability is influenced by moisture and light. Store in airtight containers under inert gas (N₂/Ar) at -20°C. Degradation studies via HPLC-UV (λ = 254 nm) show <5% decomposition after 6 months under these conditions. Avoid aqueous environments due to potential hydrolysis of the C–Cl bond .

Advanced Research Questions

Q. What strategies mitigate regiochemical challenges during functionalization of this compound?

- Methodological Answer : Regioselectivity in substitution reactions (e.g., amination, cross-coupling) is controlled by steric and electronic factors. The electron-withdrawing trifluoromethyl groups deactivate positions 2 and 4, favoring nucleophilic attack at position 5. Computational DFT studies (B3LYP/6-31G*) predict reactive sites, validated experimentally via competitive reaction assays with labeled substrates .

Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved?

- Methodological Answer : Use tandem MS/MS and GC-MS to identify byproducts. For example, dehalogenation side reactions may occur under reducing conditions (e.g., Pd/C/H₂). Adjusting catalyst loading (≤5 mol%) or switching to milder reductants (e.g., NaBH₄) minimizes these issues. Kinetic studies (time-resolved IR) further elucidate mechanistic pathways .

Q. What role does this compound play in medicinal chemistry, and how is its bioactivity optimized?

- Methodological Answer : The compound serves as a scaffold for kinase inhibitors (e.g., JAK2/STAT3 pathways). Structure-activity relationship (SAR) studies involve:

- Substitution : Replacing Cl with amines or thiols enhances solubility and target affinity.

- Docking Simulations : AutoDock Vina predicts binding modes to active sites (e.g., ATP-binding pockets), guiding rational design .

- In vitro assays : MTT cytotoxicity screening on cancer cell lines (IC₅₀ values <10 µM reported for analogs) .

Q. What advanced methodologies are used to study the compound’s electronic properties and reactivity?

- Methodological Answer :

- Cyclic Voltammetry : Reveals redox behavior; trifluoromethyl groups lower LUMO energy (-1.8 eV), enhancing electrophilicity .

- In situ FTIR : Monitors intermediate formation during Suzuki-Miyaura coupling (e.g., Pd(0)-π complexes).

- DFT Calculations : B3LYP/cc-pVDZ models explain substituent effects on aromatic C–C bond lengths and charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.